molecular formula C9H12N2O B1603714 2-(Pyridin-4-yl)morpholine CAS No. 1018656-57-9

2-(Pyridin-4-yl)morpholine

Cat. No. B1603714
CAS RN: 1018656-57-9
M. Wt: 164.2 g/mol
InChI Key: GFTUMNQJJFHZIQ-UHFFFAOYSA-N
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Description

“2-(Pyridin-4-yl)morpholine” is a chemical compound with the CAS Number: 1018656-57-9 . It has a molecular weight of 164.21 . It is shipped at room temperature and is in solid form .


Synthesis Analysis

The synthesis of compounds similar to “2-(Pyridin-4-yl)morpholine” has been reported in the literature . For example, a series of new acetamide derivatives of primary and secondary amines have been synthesized under microwave irradiation . The synthesis involved condensation reaction, chlorination, and nucleophilic substitution .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(Pyridin-4-yl)morpholine” are not available, related compounds have been studied. For instance, a series of condensation, oxidation, acid amine coupling, and reductive amination reactions were performed to synthesize analogues of N-substituted 2-(pyridin-4-yl)-1H-imidazo .


Physical And Chemical Properties Analysis

“2-(Pyridin-4-yl)morpholine” is a solid compound stored at refrigerator temperatures . It has a molecular weight of 164.21 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.

Scientific Research Applications

Phosphoinositide 3-Kinase Inhibition

“2-(Pyridin-4-yl)morpholine” derivatives have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K), which is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking, which are often dysregulated in cancer . The inhibition of PI3K is a promising strategy for cancer therapy, and compounds containing the “2-(Pyridin-4-yl)morpholine” moiety have shown significant potential in this area.

Synthesis of Thiazolo[5,4-b]Pyridine Derivatives

The compound has been used in the synthesis of novel thiazolo[5,4-b]pyridine derivatives. These derivatives have shown a range of biological activities and are of interest for the development of new therapeutic agents . The “2-(Pyridin-4-yl)morpholine” plays a crucial role in the structural formation of these compounds.

Spasmolytic Agents Development

Derivatives of “2-(Pyridin-4-yl)morpholine” have been explored as spasmolytic agents, which are substances that relieve spasm of smooth muscle. These agents are particularly useful in treating disorders of smooth muscle function, such as bronchospasm in asthma .

Protein Kinase Inhibition

The structural analogs of “2-(Pyridin-4-yl)morpholine” have been evaluated for their ability to inhibit protein kinases. Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation) and are involved in various diseases when dysregulated. The inhibition of specific protein kinases is a therapeutic strategy for treating certain types of cancer .

Synthetic Chemistry and Drug Discovery

“2-(Pyridin-4-yl)morpholine” serves as a versatile scaffold in synthetic chemistry, particularly in the field of drug discovery. It can be used to construct complex molecules with potential pharmacological activities .

Material Science Research

While not directly related to its biological applications, “2-(Pyridin-4-yl)morpholine” can also contribute to material science research. Its structural properties may be utilized in the synthesis of new materials with unique characteristics, such as conductive polymers or molecular sensors .

Safety and Hazards

The safety information for “2-(Pyridin-4-yl)morpholine” indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302 and H319 . Precautionary statements include P305, P351, and P338 .

Future Directions

The PI3K-Akt-mTOR pathway, which “2-(Pyridin-4-yl)morpholine” may potentially target, is a viable target for cancer treatment . Therefore, future research could focus on the development of PI3K/mTOR inhibitors, which are promising cancer drugs .

properties

IUPAC Name

2-pyridin-4-ylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-3-10-4-2-8(1)9-7-11-5-6-12-9/h1-4,9,11H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTUMNQJJFHZIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60617698
Record name 2-(Pyridin-4-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-4-yl)morpholine

CAS RN

1018656-57-9
Record name 2-(Pyridin-4-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(Pyridin-4-yl)morpholine is prepared by treating 2-(2-hydroxyethylamino)-1-(pyridin-4-yl)ethanol with fuming sulfuric acid at 170° C. according to F. Zymalkowski and F. Koppe (Arch. Pharmaz. 1961, 294, 453-468).
Name
2-(2-hydroxyethylamino)-1-(pyridin-4-yl)ethanol
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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